molecular formula C15H12ClNO3 B6408938 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid CAS No. 1261898-60-5

4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid

Cat. No.: B6408938
CAS No.: 1261898-60-5
M. Wt: 289.71 g/mol
InChI Key: BGFKNGDLWVYIMS-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group and a chlorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the acylation of 3-methylbenzoic acid with 3-carbamoyl-4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbamoyl group can yield amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-Aminomethyl-4-chlorophenyl)-3-methylbenzoic acid.

    Substitution: 4-(3-Carbamoyl-4-aminophenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The carbamoyl group can form hydrogen bonds with target proteins, while the chlorine atom may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 4-(3-Carbamoyl-4-fluorophenyl)-3-methylbenzoic acid
  • 4-(3-Carbamoyl-4-bromophenyl)-3-methylbenzoic acid
  • 4-(3-Carbamoyl-4-iodophenyl)-3-methylbenzoic acid

Comparison:

    Uniqueness: The presence of a chlorine atom in 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid distinguishes it from its analogs with different halogens. This can influence its reactivity and binding properties.

    Reactivity: Chlorine is less reactive than fluorine but more reactive than bromine and iodine, making this compound a balanced choice for various chemical reactions.

    Applications: The specific halogen can affect the compound’s solubility, stability, and biological activity, making each analog suitable for different applications.

Properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-8-6-10(15(19)20)2-4-11(8)9-3-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKNGDLWVYIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691578
Record name 3'-Carbamoyl-4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-60-5
Record name 3'-Carbamoyl-4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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